6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine
Description
The compound 6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine is a heterocyclic small molecule featuring a quinazoline core substituted with a fluorine atom at position 5. The quinazoline moiety is linked via a tertiary amine to an azetidine ring, which is further connected to a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine group. The fluorine atom likely enhances metabolic stability and binding affinity, while the azetidine-triazolopyridazine moiety may contribute to solubility and target selectivity .
Properties
IUPAC Name |
6-fluoro-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN8/c1-11-22-23-16-5-6-17(24-27(11)16)26-8-13(9-26)25(2)18-14-7-12(19)3-4-15(14)20-10-21-18/h3-7,10,13H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRWVYFBQSJPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC5=C4C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of the compound, are known to interact with a variety of enzymes and receptors.
Mode of Action
Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities.
Biochemical Pathways
Triazole compounds are known to show a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.
Pharmacokinetics
A compound (amg 337) with a similar structure has been reported to demonstrate desirable preclinical pharmacokinetics.
Biological Activity
6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine (CAS Number: 2199211-49-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The structure includes a quinazoline moiety and a triazole ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H17FN8 |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 2199211-49-7 |
The compound's structure suggests potential interactions with biological targets due to its multiple functional groups. The presence of fluorine may enhance lipophilicity and bioavailability.
Research indicates that compounds similar to this compound often act as kinase inhibitors. Kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival. Inhibiting these pathways can lead to therapeutic effects in various diseases, particularly cancer.
Key Mechanisms Identified:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in tumor growth.
- Modulation of Apoptosis : By affecting signaling pathways, it may promote apoptosis in cancer cells.
- Antimicrobial Activity : Some derivatives exhibit activity against bacterial strains, suggesting potential use as antibacterial agents.
Antitumor Activity
Several studies have explored the antitumor activity of quinazoline derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 2.5 | EGFR |
| Compound B | 1.8 | VEGFR |
| 6-fluoro-N-methyl... | TBD | TBD |
Note: TBD = To Be Determined.
The specific IC50 for this compound is still under investigation.
Antimicrobial Activity
In a recent study evaluating pyridazine derivatives for antimicrobial properties, compounds structurally related to the target compound exhibited varying degrees of activity against Mycobacterium tuberculosis. This suggests that the target compound may also hold promise in treating infections caused by resistant strains.
Case Studies
-
Study on Structural Analogues :
A study published in Medicinal Chemistry evaluated a series of quinazoline derivatives for their kinase inhibitory activity. Notably, some derivatives showed significant selectivity towards mutant forms of kinases associated with resistance in cancer therapies. -
Docking Studies :
Molecular docking studies indicated that the compound could effectively bind to the ATP-binding site of specific kinases, reinforcing its potential as an inhibitor. -
Cytotoxicity Assessment :
Compounds were tested for cytotoxicity against human cell lines (e.g., HEK293), revealing that many derivatives were non-toxic at therapeutic concentrations.
Scientific Research Applications
Basic Characteristics
- Molecular Formula: C₁₈H₁₇FN₈
- Molecular Weight: 364.4 g/mol
- Structure: The compound features a quinazoline core substituted with a fluoro group and a triazolo-pyridazine moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine exhibit significant anticancer properties. The quinazoline scaffold is known for its ability to inhibit various kinases involved in cancer cell proliferation. For instance, compounds derived from this structure have shown efficacy against MET kinase, a target implicated in several cancer types .
Antimicrobial Properties
The presence of the triazole ring in the compound enhances its antimicrobial activity. Triazoles are known for their effectiveness against a range of pathogens, including fungi and bacteria. Preliminary data suggest that this compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antibiotic or antifungal agent.
Neurological Applications
There is emerging evidence suggesting that derivatives of quinazoline compounds can modulate neurotransmitter systems and may have applications in treating neurological disorders. The specific structural features of This compound could potentially influence neuropharmacological pathways.
Case Study 1: Cancer Cell Line Inhibition
A study evaluated the inhibition of cancer cell lines by a series of quinazoline derivatives. The results indicated that compounds with similar structures to This compound demonstrated nanomolar potency against specific cancer types, highlighting their potential as lead compounds in anticancer drug development.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial activity of quinazoline derivatives against various bacterial strains. The findings revealed that certain substitutions on the quinazoline core enhanced activity against resistant strains of bacteria, suggesting that further exploration of this compound could lead to new antibiotic therapies.
Comparison with Similar Compounds
Table 1: Triazolopyridazine-Azetidine Derivatives
Key Observations :
- Substituent Effects : The trifluoromethyl (CF₃) group in –11 may enhance lipophilicity compared to the target’s fluorine atom. The thioether substituent in introduces a sulfur atom, which could influence redox properties .
Quinazoline Derivatives with Varied Substituents
Quinazoline derivatives with diverse substituents highlight the impact of structural modifications on physicochemical properties (Table 2):
Table 2: Quinazoline-Based Analogs
Key Observations :
- Substituent Diversity : Electron-withdrawing (e.g., 3-fluorophenyl in 7j) and electron-donating (e.g., 3,5-dimethoxyphenyl in 7k) groups modulate electronic properties and binding interactions.
Triazolopyridazine Derivatives with Alternative Linkers
Other triazolopyridazine compounds feature distinct amine linkers (Table 3):
Table 3: Triazolopyridazine Derivatives
Key Observations :
- Synthetic Efficiency : General method C () yields high-purity products, suggesting scalability for triazolopyridazine derivatives .
Structural and Pharmacological Implications
- Quinazoline vs. Pyrimidine Cores : The target’s quinazoline core may offer distinct hydrogen-bonding interactions compared to pyrimidine-based analogs, influencing kinase selectivity .
- Fluorine vs.
- Azetidine Linker : The azetidine ring’s constrained geometry may enhance binding pocket complementarity compared to linear linkers in –8 .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine?
- Methodology : Synthesis typically involves multi-step reactions:
Quinazoline Core Formation : Start with fluorinated quinazolin-4-amine derivatives via nucleophilic substitution or cyclization reactions under reflux conditions (e.g., using DMF as a solvent).
Azetidine-Triazolopyridazine Coupling : Introduce the azetidine-triazolopyridazine moiety via Buchwald-Hartwig amination or copper-catalyzed cross-coupling. Reaction conditions (e.g., Pd catalysts, ligands, and bases) must be optimized to avoid side products .
Methylation : N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Verification : Confirm purity via HPLC (≥98%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound structurally characterized to confirm its identity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the quinazoline C-6 fluorine signal appears as a distinct singlet in ¹⁹F NMR .
- X-ray Crystallography : Resolve crystal structure to confirm azetidine ring conformation and triazolopyridazine orientation (e.g., as in related triazolo-pyridazine derivatives) .
- Mass Spectrometry : HRMS to validate molecular weight (e.g., m/z calculated for C₂₃H₂₀F N₈: 453.18) .
Q. What safety protocols are recommended for handling this compound?
- Precautions :
- Use PPE (gloves, lab coat, goggles) due to potential irritancy (based on SDS for structurally similar triazolopyridazines) .
- Store in inert conditions (argon atmosphere, -20°C) to prevent degradation .
- Avoid inhalation; use fume hoods during weighing and synthesis .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Strategies :
Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. For example, if the compound is hypothesized to inhibit kinase X, validate via enzymatic assays with recombinant proteins .
Dose-Response Curves : Perform 8-point IC₅₀ assays to rule out off-target effects at higher concentrations .
Q. What structure-activity relationship (SAR) strategies optimize its pharmacological activity?
- Modifications :
- Quinazoline Ring : Introduce electron-withdrawing groups (e.g., -CF₃ at C-2) to enhance target binding affinity .
- Triazolopyridazine Moiety : Replace methyl with cyclopropyl to improve metabolic stability (see analogs in ) .
- Azetidine Linker : Test sp³ vs. sp² hybridization (e.g., pyrrolidine vs. piperidine) to balance rigidity and solubility .
- Evaluation : Use in vitro ADMET assays (e.g., microsomal stability, CYP inhibition) to prioritize candidates .
Q. What computational methods predict its target interactions and binding modes?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR). Prioritize poses with hydrogen bonding to the quinazoline fluorine and triazolopyridazine nitrogen .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of analogs .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Strategies :
- Prodrug Design : Introduce phosphate groups at the azetidine nitrogen for enhanced aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) to improve bioavailability .
- Co-solvent Systems : Test PEG 400/water mixtures (e.g., 30:70 v/v) for intraperitoneal administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
